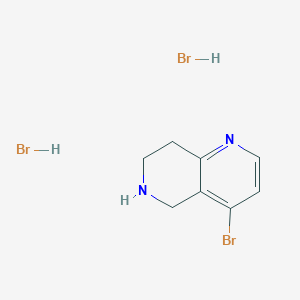![molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9](/img/structure/B2384163.png)
3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidines are heterocyclic organic compounds that show diverse biological activities including anti-inflammatory and anti-cancer properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular formula of the compound is C17H16N2O2S2, and its molecular weight is 344.45. The structure of the compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including cyclization, phosphorylation, and other transformations .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Computational Analysis
Researchers have synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, to explore their solid-state fluorescence properties. Among these, specific derivatives demonstrated strong fluorescence, a finding supported by ab initio quantum-chemical calculations. Such properties suggest their potential application in materials science, particularly in the development of new fluorescent materials for biochemical sensors or imaging technologies (Yokota et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[3,2-d]pyrimidine ring has shown to enhance these biological activities, indicating their potential as new therapeutic agents for treating infections and inflammation (Tolba et al., 2018).
Anticancer Activity
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their anticancer activity. A series of these compounds exhibited significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs. The activities were comparable to those of established chemotherapy drugs in some cases, highlighting the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).
Synthesis Efficiency and Green Chemistry
Advancements in the synthesis of thieno[3,2-d]pyrimidine derivatives have been achieved through green chemistry approaches. For example, a catalytic four-component reaction has been developed to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones, characterized by step economy and reduced environmental impact. This method represents a more sustainable approach to producing these compounds, which could be beneficial in pharmaceutical manufacturing (Shi et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential anti-cancer agents, particularly against cancers where PI3K is overexpressed . Future research could focus on optimizing these compounds to enhance their anti-cancer activity .
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWITANFWWVOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)
![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
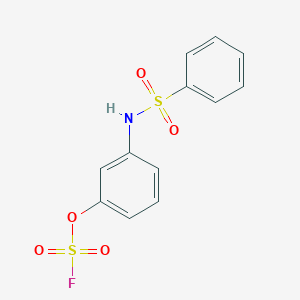
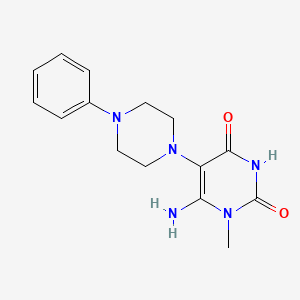
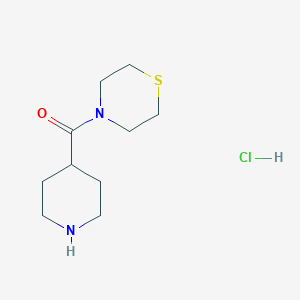
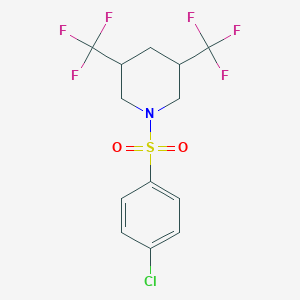
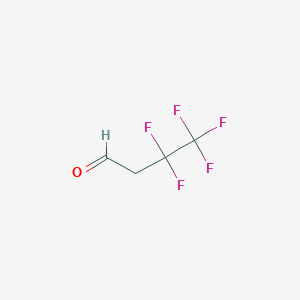
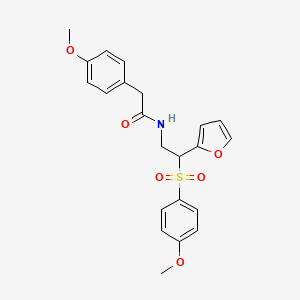
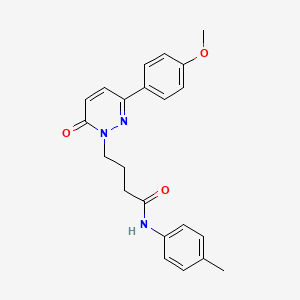

![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
